molecular formula C15H21N B2851407 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine CAS No. 1082458-46-5

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine

Cat. No.: B2851407
CAS No.: 1082458-46-5
M. Wt: 215.34
InChI Key: LRKAZMRIWDLEOH-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine is an organic compound with the molecular formula C15H21N It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom, and tetrahydronaphthalene, a hydrogenated form of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine typically involves the reaction of 2-tetralone with piperidine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: 2-tetralone is reacted with piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon). The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted piperidine or aromatic derivatives.

Scientific Research Applications

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and can be used in the design of bioactive molecules.

    Industrial Applications: The compound’s derivatives are used in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthol: A related compound with a hydroxyl group instead of a piperidine ring.

    5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but with an amine group instead of a piperidine ring.

Uniqueness

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine is unique due to the presence of both the piperidine ring and the tetrahydronaphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in research and industry.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h8-9,11,15-16H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKAZMRIWDLEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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